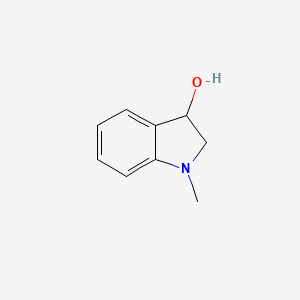
10alpha-Eudesm-4-en-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. These compounds are characterized by a structure based on the eudesmane skeleton, which is a common framework in many natural products.
準備方法
The synthesis of 10alpha-Eudesm-4-en-11-ol involves several steps, including annulation, cycloaddition, intramolecular cyclization reactions, and transformations of natural sesquiterpenes . One of the synthetic routes starts from enone 101, leading to the formation of diones 95 and 96. The trans-fused dione 95 can be transformed into the cis-fused dione 96 using trimethyl orthoformate and a catalytic amount of acid in methanol. This transformation allows full stereocontrol on the C-5 bridgehead position .
化学反応の分析
10alpha-Eudesm-4-en-11-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
10alpha-Eudesm-4-en-11-ol has several scientific research applications. It is found in a wide range of plant species and is used in medicine and as an insect repellent . The compound is also present in the secretion of termite soldiers, where it serves as a chemical weapon to defend the termite colony .
作用機序
The mechanism of action of 10alpha-Eudesm-4-en-11-ol involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
類似化合物との比較
10alpha-Eudesm-4-en-11-ol is similar to other eudesmane sesquiterpenoids, such as selin-11-en-4alpha-ol, intermedeol, neointermedeol, paradisiol, and amiteol . These compounds share a common eudesmane skeleton but differ in their stereochemistry and functional groups. The uniqueness of this compound lies in its specific stereochemistry and the presence of an alcohol group at the 11th position .
特性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC名 |
2-[(4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12?,15-/m0/s1 |
InChIキー |
WMOPMQRJLLIEJV-CVRLYYSRSA-N |
異性体SMILES |
CC1=C2CC(CC[C@@]2(CCC1)C)C(C)(C)O |
正規SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)

![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)

![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)

![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)
![Ethyl 2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate](/img/structure/B14788114.png)


